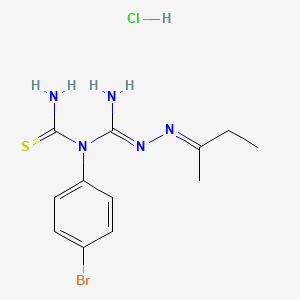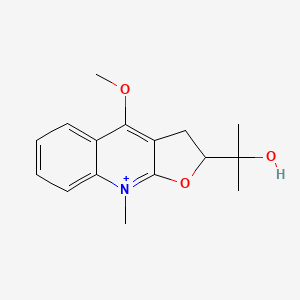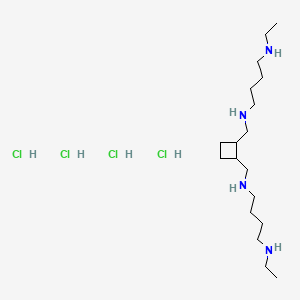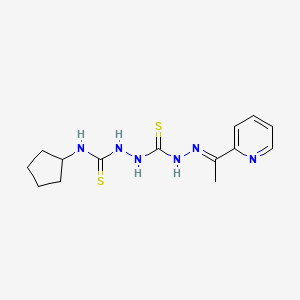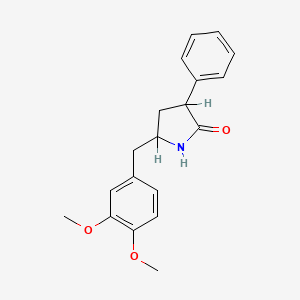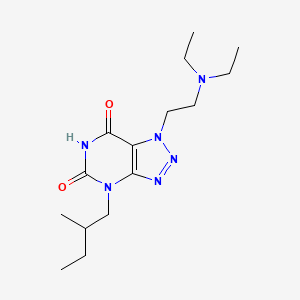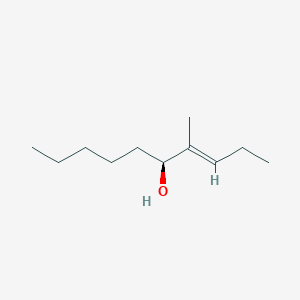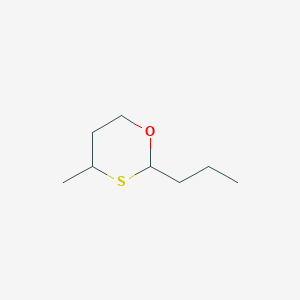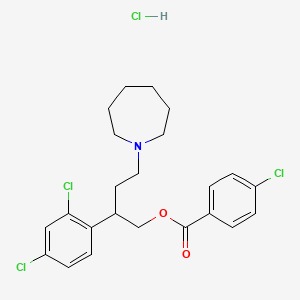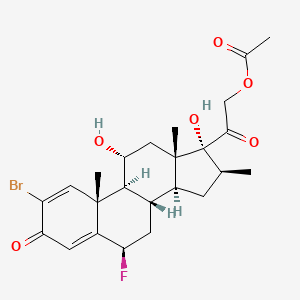
2-Bromo-6beta-fluoro-11alpha,17,21-trihydroxy-16beta-methylpregna-1,4-diene-3,20-dione 21-acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-6beta-fluoro-11alpha,17,21-trihydroxy-16beta-methylpregna-1,4-diene-3,20-dione 21-acetate is a synthetic corticosteroid derivative It is characterized by its unique structure, which includes bromine and fluorine atoms, as well as multiple hydroxyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6beta-fluoro-11alpha,17,21-trihydroxy-16beta-methylpregna-1,4-diene-3,20-dione 21-acetate involves multiple steps, starting from a suitable steroid precursor. The introduction of bromine and fluorine atoms is typically achieved through halogenation reactions, while the hydroxyl groups are introduced via hydroxylation reactions. The acetylation of the hydroxyl group at the 21st position is carried out using acetic anhydride in the presence of a base.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, high-throughput screening for reaction conditions, and advanced purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromo-6beta-fluoro-11alpha,17,21-trihydroxy-16beta-methylpregna-1,4-diene-3,20-dione 21-acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove halogen atoms or reduce carbonyl groups to hydroxyl groups.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
2-Bromo-6beta-fluoro-11alpha,17,21-trihydroxy-16beta-methylpregna-1,4-diene-3,20-dione 21-acetate has several scientific research applications:
Chemistry: It is used as a starting material for the synthesis of other complex steroid derivatives.
Biology: This compound is studied for its potential effects on cellular processes and signaling pathways.
Medicine: It is investigated for its anti-inflammatory and immunosuppressive properties, making it a candidate for treating various inflammatory and autoimmune diseases.
Industry: The compound is used in the development of pharmaceuticals and as a reference standard in analytical chemistry.
Wirkmechanismus
The mechanism of action of 2-Bromo-6beta-fluoro-11alpha,17,21-trihydroxy-16beta-methylpregna-1,4-diene-3,20-dione 21-acetate involves binding to glucocorticoid receptors in cells. This binding leads to the activation or repression of specific genes involved in inflammatory and immune responses. The molecular targets include various transcription factors and signaling molecules that regulate these pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6alpha,9alpha-difluoro-11beta,17,21-trihydroxy-16beta-methylpregna-1,4-diene-3,20-dione 21-propionate
- 9-fluoro-11beta,17,21-trihydroxy-16beta-methylpregna-1,4-diene-3,20-dione 21-acetate
Uniqueness
2-Bromo-6beta-fluoro-11alpha,17,21-trihydroxy-16beta-methylpregna-1,4-diene-3,20-dione 21-acetate is unique due to the presence of both bromine and fluorine atoms, which can significantly influence its biological activity and chemical reactivity compared to other similar compounds. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Eigenschaften
CAS-Nummer |
60864-74-6 |
|---|---|
Molekularformel |
C24H30BrFO6 |
Molekulargewicht |
513.4 g/mol |
IUPAC-Name |
[2-[(6R,8S,9S,10S,11R,13S,14S,16S,17R)-2-bromo-6-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate |
InChI |
InChI=1S/C24H30BrFO6/c1-11-5-14-13-6-17(26)15-7-18(28)16(25)8-22(15,3)21(13)19(29)9-23(14,4)24(11,31)20(30)10-32-12(2)27/h7-8,11,13-14,17,19,21,29,31H,5-6,9-10H2,1-4H3/t11-,13-,14-,17+,19+,21+,22-,23-,24-/m0/s1 |
InChI-Schlüssel |
JGHVFJUALVMUCA-SMOOVBRJSA-N |
Isomerische SMILES |
C[C@H]1C[C@H]2[C@@H]3C[C@H](C4=CC(=O)C(=C[C@@]4([C@H]3[C@@H](C[C@@]2([C@]1(C(=O)COC(=O)C)O)C)O)C)Br)F |
Kanonische SMILES |
CC1CC2C3CC(C4=CC(=O)C(=CC4(C3C(CC2(C1(C(=O)COC(=O)C)O)C)O)C)Br)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


